2,6-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
Description
2,6-Dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide is a benzamide derivative featuring a 2,6-dimethoxy-substituted benzoyl group and a 2-methyl-1,3-dioxo-isoindol moiety as the amine component. The isoindol ring system, characterized by its fused bicyclic structure with two ketone groups, introduces steric and electronic effects that influence molecular interactions and stability. Its design may aim to leverage the isoindol group’s rigidity for applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
2,6-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-20-17(22)10-6-4-7-11(14(10)18(20)23)19-16(21)15-12(24-2)8-5-9-13(15)25-3/h4-9H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTSACKHCYTLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=C(C=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,6-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with an appropriate amine derivative . The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) . The yields of the product can vary depending on the specific conditions used, but they are generally in the range of 40-72% .
Chemical Reactions Analysis
2,6-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2,6-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as an antibacterial and antioxidant agent.
Medicine: It is being investigated for its potential use in drug discovery and development, particularly for its anti-inflammatory and anti-tumor properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is believed to be due to its ability to inhibit the synthesis of bacterial cell walls . The compound’s antioxidant activity is likely due to its ability to scavenge free radicals and chelate metal ions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
The table below compares key structural elements of the target compound with analogs from the evidence:
Key Observations :
- The target compound’s isoindol dione group differentiates it from DMPB’s simple 4-methoxyphenyl substituent, likely enhancing rigidity and hydrogen-bonding capacity.
- Compared to ’s compound, the target lacks a hydroxyl group but incorporates methoxy substituents, which may improve lipophilicity.
- The azide-functionalized analog in highlights how substituent choice (e.g., azide vs. methyl) can tailor reactivity for applications like click chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
